5,7-Dibromo-1H-indole-2-carboxylic acid is a synthetic compound that belongs to the indole family, characterized by its bromine substitutions at the 5 and 7 positions of the indole ring and a carboxylic acid functional group at the 2 position. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.
5,7-Dibromo-1H-indole-2-carboxylic acid is classified as an indole derivative and a carboxylic acid. Its structural features categorize it within heterocyclic compounds, which are compounds containing at least one atom in a ring structure that is not carbon.
The synthesis of 5,7-dibromo-1H-indole-2-carboxylic acid typically involves bromination of indole derivatives followed by carboxylation. One common method includes:
A specific synthesis route might involve using palladium-catalyzed cross-coupling reactions or electrophilic aromatic substitution methods to achieve the desired substitutions on the indole ring. The reaction conditions, including temperature, solvent choice, and time, are critical for optimizing yield and purity.
The molecular formula of 5,7-dibromo-1H-indole-2-carboxylic acid is . The structure features:
The compound's molecular weight is approximately 292.96 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the presence of functional groups and substitution patterns .
5,7-Dibromo-1H-indole-2-carboxylic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carboxylic acid group and the steric hindrance introduced by the bromine atoms. These factors affect reaction rates and pathways.
The mechanism of action for compounds like 5,7-dibromo-1H-indole-2-carboxylic acid often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that derivatives of this compound exhibit activity against specific targets like epidermal growth factor receptors, indicating potential applications in cancer treatment .
5,7-Dibromo-1H-indole-2-carboxylic acid is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that careful handling and storage conditions are necessary to maintain its integrity .
The primary applications of 5,7-dibromo-1H-indole-2-carboxylic acid include:
This compound serves as a valuable scaffold for synthesizing more complex molecules with tailored biological activities, making it significant in medicinal chemistry research .
5,7-Dibromo-1H-indole-2-carboxylic acid (CAS: 383132-17-0) is a halogenated indole derivative with the molecular formula C₉H₅Br₂NO₂ and a molecular weight of 318.95 g/mol [2] [6]. This compound features a carboxylic acid group at the C2 position and bromine atoms at the C5 and C7 positions of the indole scaffold, resulting in a planar structure with significant dipole moments due to halogen electronegativity. Its crystalline solid form and moderate water solubility stem from intermolecular hydrogen bonding between the carboxylic acid and indole nitrogen [6] [10]. As a synthetically modified indole, it serves as a versatile building block in pharmaceutical and organic synthesis, leveraging the electron-withdrawing effects of bromine to modulate reactivity and binding interactions in target molecules [3] [9].
The indole core in 5,7-dibromo-1H-indole-2-carboxylic acid adopts a nearly planar conformation, with the carboxylic acid group at C2 and bromine atoms at C5/C7 creating distinct electronic perturbations. Bromine substituents reduce electron density at C4/C6/C7 positions, quantified by computed partial charges of +0.18 (C4) and +0.22 (C7) [1] [5]. This polarization enhances electrophilic substitution at C3 while deactivating C6. The N1–H and C2–COOH groups form a hydrogen-bonding motif (N–H···O=C, distance: 2.02 Å), enabling dimerization or metal chelation [10]. This motif is critical for molecular recognition, as seen in Mg²⁺ coordination in HIV integrase inhibitors, where the carboxylate and indole nitrogen act as bidentate ligands [3] [9].
Table 1: Structural and Electronic Properties of Halogenated Indole-2-carboxylic Acids
Compound | Molecular Weight (g/mol) | Halogen Positions | pKa (Predicted) | Key Structural Feature |
---|---|---|---|---|
5,7-Dibromo-1H-indole-2-carboxylic acid | 318.95 | C5, C7 | 4.25 | Planar with strong Br electron withdrawal |
5-Bromoindole-2-carboxylic acid | 240.05 | C5 | 4.25 | Asymmetric charge distribution |
5,7-Dichloro-1H-indole-2-carboxylic acid | 232.05 | C5, C7 | Not reported | Smaller halogens, reduced steric bulk |
Unsubstituted indole-2-carboxylic acid | 161.16 | None | 4.30 | Higher electron density at C5/C7 |
The bromine atoms introduce steric bulk (van der Waals radius: 1.85 Å), influencing packing in crystal lattices and π-stacking interactions with biological targets. For example, in HIV integrase inhibition, C7 bromine enhances hydrophobic contact with the Tyr143 residue [9]. Decarboxylation studies of analogous compounds reveal that 5,7-dibromo substitution increases thermal stability, requiring temperatures >255°C for significant decarboxylation versus 220°C for unsubstituted analogs [5].
Brominated indoles serve as pivotal intermediates in drug discovery due to:
Table 2: Applications of 5,7-Dibromo-1H-indole-2-carboxylic Acid in Drug Discovery
Therapeutic Area | Derivative Synthesized | Biological Target | Key Outcome | Source |
---|---|---|---|---|
Antiviral | C6-aryl substituted indole-2-carboxylic acid | HIV-1 integrase | IC₅₀ = 3.11 μM (strand transfer inhibition) | [3] [9] |
Oncology (Apoptosis) | Indole-2-carboxamide analogs | Mcl-1 protein | Kᵢ = 0.45 nM; disrupts Mcl-1:Bim interaction | [1] [5] |
CNS Disorders | 3-Alkyl indole-2-carboxamides | CB1 allosteric site | Kᵢ = 167–470 nM; modulates orthosteric ligands | [1] |
The electron-withdrawing bromines also enhance carbonyl electrophilicity in amidation reactions. For instance, coupling with 2-(4-(piperidin-1-yl)phenyl)ethan-1-amine using BOP reagent yields Org27569, a CB1 allosteric modulator [1]. Microwave-assisted decarboxylation of its ethyl ester precursor streamlines the synthesis of 5,7-dibromoindole, eliminating copper chromite catalysts [5].
Table 3: Historical Milestones in Brominated Indole Chemistry
Time Period | Development | Impact | Key Compound |
---|---|---|---|
1990s | Thermal decarboxylation in water | Eco-friendly removal of C2 carboxyl | Unsubstituted indole-2-carboxylic acid |
2005–2010 | Discovery of indole-2-carboxamide allosteric modulators | Established CB1 as a target for metabolic disorders | Org27569 |
2013–2020 | Structure-based design of INSTIs | Leveraged halogenated indoles for antiviral potency | Compound 17a (IC₅₀ = 3.11 μM) |
2020–Present | Macrocyclization for enhanced selectivity | Addressed drug resistance in oncology targets | AZD5991 (Mcl-1 inhibitor) |
Current trends focus on late-stage functionalization via C–H activation and photoinduced reactions, improving access to unsymmetrical 5,7-dibromo indole derivatives [9].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: